Cas no 392318-38-6 (ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate)

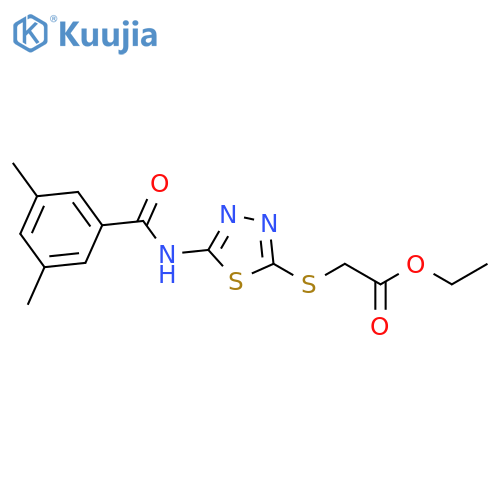

392318-38-6 structure

商品名:ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate

CAS番号:392318-38-6

MF:C15H17N3O3S2

メガワット:351.443780660629

CID:6437209

ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate

- ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Acetic acid, 2-[[5-[(3,5-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester

-

- インチ: 1S/C15H17N3O3S2/c1-4-21-12(19)8-22-15-18-17-14(23-15)16-13(20)11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,16,17,20)

- InChIKey: IKCOEEYWPQGBAB-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)CSC1=NN=C(NC(=O)C2=CC(C)=CC(C)=C2)S1

じっけんとくせい

- 密度みつど: 1.34±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 8.10±0.50(Predicted)

ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0417-2072-2μmol |

ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |

392318-38-6 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F0417-2072-25mg |

ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |

392318-38-6 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F0417-2072-15mg |

ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |

392318-38-6 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F0417-2072-1mg |

ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |

392318-38-6 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0417-2072-20mg |

ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |

392318-38-6 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F0417-2072-10μmol |

ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |

392318-38-6 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0417-2072-5mg |

ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |

392318-38-6 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0417-2072-100mg |

ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |

392318-38-6 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F0417-2072-50mg |

ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |

392318-38-6 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F0417-2072-20μmol |

ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |

392318-38-6 | 90%+ | 20μmol |

$79.0 | 2023-07-28 |

ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

392318-38-6 (ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate) 関連製品

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量